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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetonitrile

Cat. No.: B1272632 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of 2-Bromo-5-fluorophenylacetonitrile and its derivatives. This

guide provides a comparative analysis of available spectroscopic data to aid in the

identification, characterization, and quality control of these compounds.

This guide presents a compilation of spectroscopic data for 2-Bromo-5-
fluorophenylacetonitrile and its structural isomer, 3-Bromo-5-fluorophenylacetonitrile. The

objective is to provide a clear, comparative overview of their characteristic spectral features

across various analytical techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Such data is crucial for

unambiguous identification, purity assessment, and structural elucidation in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Bromo-5-
fluorophenylacetonitrile and 3-Bromo-5-fluorophenylacetonitrile.

Table 1: ¹H NMR Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1272632?utm_src=pdf-interest
https://www.benchchem.com/product/b1272632?utm_src=pdf-body
https://www.benchchem.com/product/b1272632?utm_src=pdf-body
https://www.benchchem.com/product/b1272632?utm_src=pdf-body
https://www.benchchem.com/product/b1272632?utm_src=pdf-body
https://www.benchchem.com/product/b1272632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

2-Bromo-5-

fluorophenyla

cetonitrile

CDCl₃
Data not

available
- - -

3-Bromo-5-

fluorophenyla

cetonitrile

CDCl₃ 7.26-7.28 m 1H Ar-H

7.17-7.21 dm 1H Ar-H

6.98-7.02 dm 1H Ar-H

3.73 s 2H CH₂

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-Bromo-5-

fluorophenylacetonitril

e

CDCl₃ Data not available -

3-Bromo-5-

fluorophenylacetonitril

e

CDCl₃
162.90 (d, JCF =

252.1 Hz)
C-F

133.95 (d, JCF = 8.5

Hz)
Ar-C

127.24 (d, JCF = 3.8

Hz)
Ar-C

123.53 (d, JCF = 10.0

Hz)
Ar-C

119.22 (d, JCF = 23.8

Hz)
Ar-C

117.00 CN

114.50 (d, JCF = 23.1

Hz)
Ar-C

23.30 (d, JCF = 1.5

Hz)
CH₂

Table 3: ¹⁹F NMR Spectroscopic Data
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (Hz)

2-Bromo-5-

fluorophenylacet

onitrile

CDCl₃
Data not

available
- -

3-Bromo-5-

fluorophenylacet

onitrile

CDCl₃ -109.46 dd JHF = 8.0, 8.0

Table 4: Infrared (IR) Spectroscopic Data

Compound Wavenumber (cm⁻¹) Assignment

2-Bromo-5-

fluorophenylacetonitrile
Data not available -

Phenylacetonitrile (Reference) ~2250 C≡N stretch

~3030 Aromatic C-H stretch

~2920 Aliphatic C-H stretch

Table 5: Mass Spectrometry (MS) Data

Compound Ionization Mode [M]+•
Key Fragments
(m/z)

2-Bromo-5-

fluorophenylacetonitril

e

EI 213/215 Data not available

Phenylacetonitrile

(Reference)
EI 117 90 ([M-HCN]+)

Note: "d" denotes doublet, "dd" denotes doublet of doublets, "dm" denotes doublet of

multiplets, "m" denotes multiplet, and "s" denotes singlet. J values represent coupling constants
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in Hertz (Hz).

Experimental Protocols
Synthesis of 2-[3-Bromo-5-fluorophenyl]acetonitrile[1] A suspension of sodium cyanide (0.38 g,

7.73 mmol) in water (0.35 mL) was treated with a solution of 3-bromo-5-fluorobenzyl bromide

(1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL). The reaction mixture was heated at 75°C in

a sealed tube for 3 hours. After cooling to room temperature, the reaction was partitioned

between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).

The aqueous phase was extracted with an additional portion of ethyl acetate (50 mL). The

combined organic extracts were washed with water (2 x 50 mL) and saturated aqueous sodium

chloride (50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The crude

product was purified by column chromatography on silica gel (eluting with 10% ethyl

acetate/hexane) to yield 2-[3-bromo-5-fluorophenyl]acetonitrile (0.64 g, 58%).[1]

NMR Spectroscopy ¹H, ¹³C, and ¹⁹F NMR spectra for 3-Bromo-5-fluorophenylacetonitrile were

recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and

tetramethylsilane (TMS) as the internal standard.[1]

General Protocol for NMR Sample Preparation: Approximately 10-20 mg of the analyte is

dissolved in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube. A small amount of TMS is added as an internal reference (δ = 0.00 ppm). The

sample is then vortexed to ensure homogeneity before being placed in the spectrometer.

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.researchgate.net/publication/394181907_Synthesis_Spectroscopic_Characterization_FT-IR_FT-Raman_and_NMR_and_in_vitro_Anticancer_Activity_of_E-5-Bromo-3-4-chloro-3-trifluoromethylphenyliminoindolin-2-one
https://www.researchgate.net/publication/394181907_Synthesis_Spectroscopic_Characterization_FT-IR_FT-Raman_and_NMR_and_in_vitro_Anticancer_Activity_of_E-5-Bromo-3-4-chloro-3-trifluoromethylphenyliminoindolin-2-one
https://www.researchgate.net/publication/394181907_Synthesis_Spectroscopic_Characterization_FT-IR_FT-Raman_and_NMR_and_in_vitro_Anticancer_Activity_of_E-5-Bromo-3-4-chloro-3-trifluoromethylphenyliminoindolin-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Spectroscopic Analysis

Reactants:
3-Bromo-5-fluorobenzyl bromide

Sodium Cyanide

Reaction:
DMF/Water, 75°C, 3h

Aqueous Workup
& Extraction Column Chromatography Product:

3-Bromo-5-fluorophenylacetonitrile

NMR Spectroscopy
(1H, 13C, 19F)

IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of 3-Bromo-5-

fluorophenylacetonitrile.
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Caption: Structural relationship of 2-Bromo-5-fluorophenylacetonitrile and its isomers to the

parent compound, Phenylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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